molecular formula C37H68O7 B1209921 Rollinecin A CAS No. 177861-02-8

Rollinecin A

Cat. No.: B1209921
CAS No.: 177861-02-8
M. Wt: 624.9 g/mol
InChI Key: XNZJLZFJXAKNCP-BVBFTAESSA-N
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Description

Rollinecin A is a bioactive acetogenin belonging to the Annonaceous acetogenin family, a class of natural compounds predominantly isolated from plants of the Annonaceae family, such as Annona mucosa . These compounds are characterized by long aliphatic chains (C32–C37) terminating in a γ-lactone ring and often containing tetrahydrofuran (THF) rings, hydroxyl groups, and double bonds, which contribute to their diverse biological activities. This compound has been identified in Annona mucosa alongside structurally related compounds like rollinecin B, rolliniastatin derivatives, and squamocin . Acetogenins are renowned for their cytotoxic, antiparasitic, and insecticidal properties, though their pharmacological profiles vary depending on structural modifications .

Properties

CAS No.

177861-02-8

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33-,34+,35+,36?/m0/s1

InChI Key

XNZJLZFJXAKNCP-BVBFTAESSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@@H](CC[C@@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

rollinecin A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rollinecin A involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the formation of the lactone ring, followed by the addition of the fatty acid chain. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Rollinecin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rollinecin A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it may affect mitochondrial function and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Rollinecin A shares core structural features with other Annonaceous acetogenins, including:

  • A long fatty acid backbone with a terminal γ-lactone.
  • One or two tetrahydrofuran (THF) rings.
  • Hydroxyl groups at specific positions.

However, subtle structural differences significantly influence bioactivity and toxicity. Below is a comparative analysis of this compound and key analogues:

Compound Source Plant Structural Features Biological Activities Key Differences from this compound
This compound Annona mucosa Single THF ring, hydroxyl groups at C12/C15 Cytotoxic, antiparasitic Baseline compound for comparison
Rollinecin B Annona mucosa Two adjacent THF rings, hydroxyl at C10 Higher cytotoxicity against tumor cells Additional THF ring enhances membrane interaction
Annonacin Annona muricata Single THF ring, hydroxyl at C10 Neurotoxic (linked to neurodegenerative disorders), antitumor C10 hydroxylation correlates with neurotoxicity
Squamocin Annona squamosa Adjacent bis-THF rings, hydroxyl at C28 Potent insecticidal activity, inhibits mitochondrial complex I Bis-THF rings improve target specificity
Rolliniastatin-1 Annona reticulata Two non-adjacent THF rings, hydroxyl at C12 Antiproliferative effects, induces apoptosis in cancer cells Non-adjacent THF rings alter binding affinity

Key Findings from Comparative Studies

Bioactivity Variance: this compound exhibits moderate cytotoxicity compared to Rollinecin B and squamocin, which show enhanced activity due to additional THF rings or hydroxylation patterns . Annonacin’s neurotoxicity is absent in this compound, highlighting the role of hydroxyl group positioning in tissue specificity .

Structural Determinants of Function :

  • The presence of bis-THF rings (e.g., in squamocin) improves mitochondrial complex I inhibition, a mechanism critical for pesticidal effects.
  • Hydroxyl groups at C10 or C12 (as in this compound/B) influence cellular uptake and intracellular targeting .

Q & A

Basic: What are the primary analytical techniques for characterizing Rollinecin A's structural and chemical properties?

Methodological Answer:
this compound's characterization typically involves spectroscopic methods (e.g., NMR, MS, IR) and chromatographic techniques (HPLC, UPLC). For structural elucidation, 2D-NMR experiments (COSY, HSQC, HMBC) are critical to resolve stereochemistry and connectivity . Purity assessment requires quantitative HPLC with UV/Vis or mass detection, calibrated against certified reference standards . Researchers should report solvent systems, column specifications, and detection parameters to ensure reproducibility .

Basic: How are in vitro bioactivity assays for this compound standardized to ensure reproducibility?

Methodological Answer:
Standardization involves:

  • Cell line validation : Use authenticated cell lines (e.g., ATCC) with mycoplasma testing .
  • Dose-response curves : Employ at least five concentrations in triplicate, with IC50/EC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls. Publish raw data in supplementary materials to enable cross-validation .

Advanced: How can researchers resolve contradictions in this compound's reported bioactivity across studies?

Methodological Answer:
Contradictions often arise from methodological variability. Strategies include:

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Experimental triangulation : Replicate conflicting assays under uniform conditions (e.g., identical cell lines, solvent systems) .
  • Bias assessment : Apply tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study design flaws (e.g., inadequate blinding, small sample sizes) .

Advanced: What experimental design principles optimize this compound's structure-activity relationship (SAR) studies?

Methodological Answer:
SAR studies require:

  • Systematic derivatization : Modify functional groups (e.g., hydroxyl, methyl) using regioselective reactions, followed by purity validation via LC-MS .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities against target proteins (e.g., kinases), validated by SPR (surface plasmon resonance) .
  • Multivariate analysis : Apply PCA (principal component analysis) to correlate structural features with bioactivity .

Basic: What protocols ensure ethical compliance in preclinical studies of this compound?

Methodological Answer:

  • Animal studies : Adhere to ARRIVE guidelines, including randomization, blinding, and power analysis to minimize sample sizes .
  • Data integrity : Use electronic lab notebooks (ELNs) with audit trails to prevent data manipulation .
  • Institutional approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) or equivalent ethics boards .

Advanced: How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study this compound's mechanism of action?

Methodological Answer:

  • Data generation : Pair RNA-seq with LC-MS/MS metabolomics on the same cell/tissue samples .
  • Pathway enrichment : Use tools like MetaboAnalyst or GSEA to identify overlapping pathways (e.g., apoptosis, oxidative stress) .
  • Network pharmacology : Construct interaction networks (Cytoscape) linking this compound targets to downstream effectors .

Advanced: What statistical validation strategies are critical for this compound's dose-response studies?

Methodological Answer:

  • Assumption testing : Verify normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) before applying ANOVA .
  • Multiple comparisons adjustment : Use Benjamini-Hochberg correction for high-throughput data .
  • Effect size reporting : Include Cohen’s d or Hedges’ g to contextualize significance beyond p-values .

Basic: How are stability and degradation profiles of this compound assessed under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose this compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then quantify degradation products via stability-indicating HPLC .
  • Kinetic modeling : Calculate t90 (time for 10% degradation) using Arrhenius equations for shelf-life prediction .

Advanced: What computational methods validate this compound's target specificity and off-target risks?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .
  • Machine learning : Train models on chemical descriptors (e.g., PubChem fingerprints) to predict toxicity (e.g., LD50) .
  • Cryo-EM/XR : Resolve ligand-target complexes at sub-3Å resolution to confirm binding poses .

Advanced: How can researchers design comparative studies to evaluate this compound's efficacy against analogs or existing therapeutics?

Methodological Answer:

  • Head-to-head trials : Use parallel-group designs with matched sample sizes and endpoints (e.g., tumor volume reduction) .
  • Synergy analysis : Apply Chou-Talalay combination index (CI) for drug-combination studies .
  • Cost-effectiveness : Integrate ICER (incremental cost-effectiveness ratio) analyses in pharmacoeconomic evaluations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rollinecin A
Reactant of Route 2
Rollinecin A

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